molecular formula C13H15FN2O B2412551 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone CAS No. 2320225-21-4

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone

Cat. No. B2412551
CAS RN: 2320225-21-4
M. Wt: 234.274
InChI Key: XUSANKGPMRTBRS-UHFFFAOYSA-N
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Description

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone, also known as AZD3783, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of psychoactive substances and has been found to exhibit promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone involves its interaction with the nicotinic acetylcholine receptors (nAChRs) in the brain. It has been found to act as a positive allosteric modulator of the α4β2 nAChRs, which are involved in various cognitive processes such as learning and memory. By enhancing the activity of these receptors, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has been found to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has been found to have various biochemical and physiological effects on the central nervous system. It has been found to enhance cholinergic neurotransmission, improve cognitive function and memory, and reduce anxiety and pain. (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has several advantages and limitations for lab experiments. One of the main advantages is its potential as a therapeutic agent for neurological disorders, which makes it a valuable tool for studying the underlying mechanisms of these disorders. However, one of the limitations is the limited availability of the compound, which makes it difficult to conduct large-scale studies. Additionally, the limited understanding of the long-term effects of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone on the central nervous system is another limitation that needs to be addressed in future studies.

Future Directions

There are several future directions for the research on (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone. One of the main areas of focus is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the long-term effects of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone on the central nervous system, particularly in terms of its potential for addiction and tolerance. Additionally, the potential of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone as a therapeutic agent for other neurological disorders, such as depression and anxiety, needs to be explored further.
Conclusion:
In conclusion, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It has been found to exhibit promising results in various scientific research studies, particularly in the treatment of neurological disorders. The mechanism of action of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone involves its interaction with the nAChRs in the brain, which makes it a valuable tool for studying the underlying mechanisms of cognitive processes. However, further research is needed to fully understand the potential of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone as a therapeutic agent and to address the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone involves a multi-step process that starts with the reaction of 3-fluoro-1,2,3,4-tetrahydroisoquinoline with methyl pyridine-4-carboxylate. The resulting compound is then subjected to a series of reactions, including reduction, cyclization, and methylation, to obtain the final product. The overall yield of the synthesis process is around 10%.

Scientific Research Applications

(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has been found to exhibit potential therapeutic applications in various scientific research studies. It has been studied extensively for its effects on the central nervous system, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has also been found to have potential as an analgesic and anxiolytic agent.

properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-7-11-1-2-12(8-10)16(11)13(17)9-3-5-15-6-4-9/h3-6,10-12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSANKGPMRTBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane

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